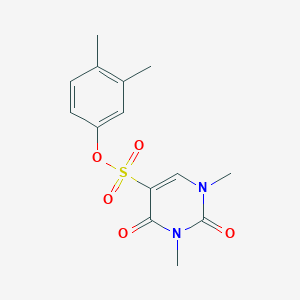

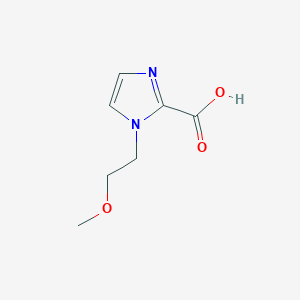

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxyethyl is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Imidazole-2-carboxylic acid is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid” are not available, 2-Methoxyethyl compounds are often synthesized using methods such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .科学的研究の応用

Hydrogel Synthesis and Novel Trends

MEICA can serve as a monomer or cross-linker in synthetic hydrogels. Hydrogels are three-dimensional networks that can absorb and retain water. Researchers have explored MEICA-containing hydrogels for drug delivery, tissue engineering, wound healing, and biosensing applications. These hydrogels exhibit tunable properties, biocompatibility, and controlled release behavior .

Boron Reagents in Suzuki–Miyaura Coupling

MEICA derivatives containing boron functionalities have been investigated in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process forms carbon–carbon bonds and is widely used in organic synthesis. MEICA-based boron reagents provide mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have employed them to construct complex organic molecules .

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with rna through complementary base pairing . This suggests that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid may also interact with RNA, thereby influencing gene expression.

Mode of Action

Based on the behavior of structurally similar compounds, it’s plausible that this compound could interact with its targets via complementary base pairing . This interaction could potentially modulate protein production, thereby affecting disease processes .

Biochemical Pathways

It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Therefore, it’s possible that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid could influence these pathways, leading to downstream effects.

Pharmacokinetics

Studies on similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, suggest that these compounds exhibit improved potency and lower effective dose and exposure levels in humans . This could potentially be attributed to their ability to cross cell membranes and reach their molecular targets .

Result of Action

Given its potential interaction with rna, it’s plausible that this compound could influence gene expression and thereby modulate disease processes .

Action Environment

It’s worth noting that environmental contaminants, such as phthalic acid esters, can disrupt the metabolic processes of certain plant, algal, and microbial communities . Therefore, it’s possible that environmental factors could similarly influence the action of 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid.

特性

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXSZKXPISDZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)